Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- is a complex organic compound with the molecular formula C15H20N2O3S. It is characterized by the presence of a 2-azabicyclo(2.2.2)octane ring system, which is a nitrogen-containing heterocycle, and a 4-methylphenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- typically involves the following steps:
Formation of the 2-azabicyclo(2.2.2)octane ring: This can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Introduction of the formamide group: This step involves the reaction of the 2-azabicyclo(2.2.2)octane intermediate with formamide under suitable conditions.
Attachment of the 4-methylphenylsulfonyl group: This is typically done through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the formamide and sulfonyl groups.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted products where the sulfonyl group is replaced by the nucleophile.
Scientific Research Applications
Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The 2-azabicyclo(2.2.2)octane ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo(3.2.1)octane: Another nitrogen-containing heterocycle with a different ring structure.
4-Methylbenzenesulfonamide: Contains the 4-methylphenylsulfonyl group but lacks the bicyclic ring system.
Uniqueness
Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- is unique due to the combination of the 2-azabicyclo(2.2.2)octane ring and the 4-methylphenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
63980-08-5 |
---|---|
Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.2]octan-2-yl)-N-(4-methylphenyl)sulfonylformamide |
InChI |
InChI=1S/C15H20N2O3S/c1-12-2-8-15(9-3-12)21(19,20)17(11-18)16-10-13-4-6-14(16)7-5-13/h2-3,8-9,11,13-14H,4-7,10H2,1H3 |
InChI Key |
QEOXXJRDQNGQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C=O)N2CC3CCC2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.